N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a methyl group at the 3-position, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the oxadiazole with phenol: The oxadiazole derivative is then coupled with a phenol derivative in the presence of a suitable base to form the phenoxy compound.
Acylation: The phenoxy compound is then acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a base to form the final acetamide product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored as a potential pharmacophore in the development of new drugs targeting specific biological pathways.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry:
Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests or weeds.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to a biological response. The oxadiazole ring and phenoxyacetamide moiety are key structural features that enable these interactions, potentially involving hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
- N-(4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(3-chlorophenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, trifluoromethyl, or chloro groups) can significantly alter the compound’s physical and chemical properties.
- Reactivity: The electronic effects of these substituents can influence the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the unique combination of structural features in N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can make it more suitable for specific applications, such as in drug development or material science.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-11-19(13-16)24-21(27)15-28-20-12-6-10-18(14-20)23-25-22(26-29-23)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMMKWDDPEDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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